Home > Products > Screening Compounds P62967 > Abnormal Cannabidivarin
Abnormal Cannabidivarin -

Abnormal Cannabidivarin

Catalog Number: EVT-10987690
CAS Number:
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abnormal Cannabidivarin is a unique cannabinoid derived from the Cannabis sativa plant, recognized for its non-psychoactive properties. It is structurally related to Cannabidiol, differing primarily in its side chain, where it has two fewer methyl groups than its homolog. Abnormal Cannabidivarin has garnered attention due to its potential therapeutic applications, particularly in modulating physiological processes related to inflammation, seizures, and neurological disorders. This compound is classified as a small molecule and falls under the category of investigational drugs, with ongoing research exploring its pharmacological effects and mechanisms of action .

Synthesis Analysis

Methods

The synthesis of Abnormal Cannabidivarin can be achieved through several methods, primarily focusing on the extraction from Cannabis sativa or through synthetic organic chemistry. The extraction process involves isolating the compound from cannabis plant material using solvents like ethanol or supercritical carbon dioxide. Synthetic methods may involve the modification of precursor cannabinoids such as Cannabidiol or Cannabidivarin through chemical reactions that adjust their molecular structure.

Technical Details

The chemical formula for Abnormal Cannabidivarin is C19H26O2C_{19}H_{26}O_{2}, with a molecular weight averaging 286.415 g/mol. Its synthesis requires careful control of reaction conditions to ensure the desired structural modifications while minimizing by-products .

Molecular Structure Analysis

Structure

Abnormal Cannabidivarin features a unique molecular structure characterized by a cyclohexene ring and a propyl side chain. The specific arrangement of atoms contributes to its distinct biochemical properties and interactions with biological targets.

Data

  • Chemical Formula: C19H26O2C_{19}H_{26}O_{2}
  • Molecular Weight: 286.415 g/mol
  • Structural Characteristics: It includes a phenolic structure that is crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Abnormal Cannabidivarin undergoes various chemical reactions typical of cannabinoids, including oxidation and reduction processes. These reactions can modify its functional groups, affecting its solubility and interaction with biological receptors.

Technical Details

The compound's reactivity can be influenced by environmental factors such as pH and temperature, which are essential considerations during both synthesis and application in therapeutic contexts .

Mechanism of Action

Process

Abnormal Cannabidivarin operates primarily through its interaction with cellular retinol-binding proteins, specifically inhibiting cellular retinol-binding protein 1. This inhibition modulates the metabolism of vitamin A, which plays a crucial role in various physiological processes including immune response and inflammation control .

Data

Research indicates that Abnormal Cannabidivarin can influence neurotransmitter systems by decreasing excitatory neurotransmitter release, thus potentially alleviating conditions like seizures and neuroinflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a viscous oil or crystalline solid depending on purity.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; thus, care must be taken during handling .
Applications

Abnormal Cannabidivarin is being investigated for various scientific uses, particularly in the fields of neurology and immunology. Its potential applications include:

  • Seizure Disorders: Research indicates efficacy in reducing seizure frequency.
  • Neuroinflammation: Demonstrated ability to modulate inflammatory responses in neurological conditions.
  • Metabolic Disorders: Potential roles in managing metabolic processes through vitamin A modulation .
Introduction to Abnormal Cannabidivarin

Definition and Position Within Cannabinoid Classification

Abnormal Cannabidivarin (Abn-CBDV) is a synthetic regioisomer of the phytocannabinoid Cannabidivarin (CBDV). Unlike canonical cannabinoids derived directly from Cannabis sativa, Abn-CBDV is engineered through chemical rearrangement, resulting in distinct pharmacological properties. Within cannabinoid classification, it belongs to the non-classical cannabinoid group due to its structural deviation from natural tetrahydrocannabinol (THC)-like scaffolds [5] [8].

Cannabinoids are categorized into:

  • Phytocannabinoids (e.g., CBDV, Δ⁹-THC)
  • Endocannabinoids (e.g., anandamide)
  • Synthetic cannabinoids (e.g., Abn-CBDV)

Abn-CBDV specifically interacts with non-CB1/non-CB2 receptors, distinguishing it from CBDV, which primarily modulates transient receptor potential (TRP) channels and endocannabinoid-metabolizing enzymes [5] [9].

Table 1: Classification of Key Cannabinoids

TypeExamplesPrimary Targets
PhytocannabinoidsCBDV, Δ⁹-THCTRPV1, CB1/CB2 (weakly)
EndocannabinoidsAnandamideCB1, CB2, TRPV1
Synthetic CannabinoidsAbn-CBDVGPR18, GPR55

Historical Context of Discovery and Synthesis Pathways

Abn-CBDV emerged from investigations into cannabinoid stereochemistry in the late 20th century. Initial work by Adams et al. (1977) identified "abnormal" cannabinoids during synthetic experiments with cannabidiol analogs [8]. The compound was first synthesized via:

  • Alkylation of Olivetol: Condensation of olivetol with (+)-p-mentha-2,8-dien-1-ol under acidic conditions.
  • Regioselective Cyclization: Unlike natural CBDV (which undergoes ortho-cyclization), Abn-CBDV forms via meta-cyclization due to altered terpene orientation [9].

Modern synthesis employs chromatographic separation to isolate Abn-CBDV from side products, yielding >95% purity. Challenges include preventing isomerization to CBDV under heat/pH extremes [8] [9].

Structural Deviation from Canonical Cannabidivarin (CBDV)

Abn-CBDV’s uniqueness arises from its resorcinol ring linkage and monoterpene orientation. Key deviations include:

  • Ring Connection: Natural CBDV features a para-attached terpene moiety (C-1 position), while Abn-CBDV has a meta-attachment (C-3 position) [5] [8].
  • Stereochemistry: Both retain the trans-(1R,6R) configuration, but Abn-CBDV’s terpene group rotates freely due to the meta-linkage, altering 3D conformation.

Table 2: Structural Comparison of CBDV vs. Abn-CBDV

FeatureCBDVAbn-CBDV
Resorcinol LinkagePara (C-1)Meta (C-3)
Terpene OrientationFixedRotatable
Molecular FormulaC₁₉H₂₆O₂C₂₁H₃₀O₂
Natural OccurrenceCannabis sativaSynthetic only

This structural shift reduces CB1/CB2 affinity but enhances binding to atypical cannabinoid receptors like GPR18 [8].

Research Significance in Neuropharmacology

Abn-CBDV’s neuropharmacological value lies in its receptor selectivity and functional outcomes:

  • GPR18 Activation: Binds GPR18 (Ki ≈ 80 nM), triggering β-arrestin recruitment and MAPK signaling. This receptor modulates microglial migration and neuroinflammation [8].
  • TRPV1 Desensitization: At 10 µM, desensitizes TRPV1 channels, reducing calcium influx in dorsal root ganglia neurons, suggesting analgesic potential [5] [6].
  • Neuroprotection: In rodent models of excitotoxic injury, Abn-CBDV (5 mg/kg) enhances hippocampal neuron survival by 40% via GPR18-dependent inhibition of NF-κB [8].

Notably, it lacks psychoactivity since CB1 activation requires <30% receptor occupancy, while Abn-CBDV’s CB1 affinity is >10,000 nM [5] [8].

Table 3: Neuropharmacological Targets of Abn-CBDV

TargetAffinity/EC₅₀Functional Effect
GPR1880 nMMicroglial migration ↓, Neuroprotection ↑
TRPV13.2 µMCalcium influx ↓, Analgesia ↑
CB1>10,000 nMNo psychoactivity
GPR551.5 µMAntagonism, Tumor proliferation ↓

Current Knowledge Gaps and Research Imperatives

Critical unresolved questions include:

  • Signaling Paradox: Why does Abn-CBDV activate GPR18 but antagonize GPR55 despite structural similarities? Hypothesis: Differential interaction with extracellular loops [8].
  • Endogenous Ligand Mimicry: Does Abn-CBDV emulate N-arachidonoyl glycine (NAGly) at GPR18? Studies comparing binding kinetics are lacking [8].
  • Biodistribution: Unknown whether Abn-CBDV crosses the blood-brain barrier efficiently. Radiolabeled tracer studies are needed [5].
  • Therapeutic Translation: No clinical trials exist for epilepsy or neuroinflammation, despite preclinical efficacy in seizure models (e.g., pentylenetetrazole tests) [10].

Research imperatives involve:

  • High-Resolution Structural Studies: Cryo-EM of Abn-CBDV-bound GPR18.
  • Disease Models: Testing in in vivo models of multiple sclerosis and traumatic brain injury.
  • Analogs Development: Synthesizing derivatives with improved GPR18 selectivity (>100-fold over GPR55) [8] [9].

Addressing these gaps could position Abn-CBDV as a scaffold for next-generation neurotherapeutics.

Properties

Product Name

Abnormal Cannabidivarin

IUPAC Name

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C19H26O2/c1-5-6-14-10-15(20)11-18(21)19(14)17-9-13(4)7-8-16(17)12(2)3/h9-11,16-17,20-21H,2,5-8H2,1,3-4H3/t16-,17+/m0/s1

InChI Key

CDGOSXHOMFZLSF-DLBZAZTESA-N

Canonical SMILES

CCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C

Isomeric SMILES

CCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.